N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide
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Overview
Description
“N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide” is a pyridopyrimidine derivative. It is also known by registry numbers ZINC000012180801 .
Synthesis Analysis
A new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized . The synthesis process involved a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-one to synthesize diversely orchestrated 3-ArS/ArSe derivatives .Molecular Structure Analysis
The molecular formula of the compound is C17H16N4O4S . The molecular weight is 372.4 . The compound has a keto oxygen atom at position C-4 .Chemical Reactions Analysis
The compound was part of a series that displayed moderate inhibitory properties against HIV-1 virus (NL4-3) in Hela cell cultures . The compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .Physical and Chemical Properties Analysis
The compound has a molecular weight of 372.4 . The compound is also known by registry numbers ZINC000012180801 .Scientific Research Applications
Biological and Pharmacological Potential of Pyrimidine Derivatives
Anticancer Properties
Pyrimidine derivatives, including those similar to the specified compound, have been extensively studied for their anticancer activities. They exhibit a broad spectrum of action against various cancer types by interacting with different molecular targets and pathways. For instance, research highlights the significant potential of pyrimidine-based scaffolds in developing anticancer agents due to their ability to modulate various enzymes, receptors, and biological processes critical for cancer cell survival and proliferation (Kaur et al., 2014).
Anti-inflammatory and Immunomodulatory Effects
Pyrimidine analogs are also known for their anti-inflammatory properties. They can inhibit the expression and activity of key inflammatory mediators, thereby offering therapeutic potential in conditions characterized by excessive inflammation (Rashid et al., 2021).
Antimicrobial Activities
Beyond their anticancer and anti-inflammatory effects, pyrimidine derivatives display a wide range of antimicrobial activities. This makes them valuable scaffolds for the development of new antibiotics and antifungal agents, addressing the growing concern over antimicrobial resistance (JeelanBasha & Goudgaon, 2021).
Synthetic and Medicinal Chemistry Applications
Synthetic Pathways and Chemical Diversity
The versatility of pyrimidine as a chemical scaffold allows for the development of a wide array of synthetic methods aimed at producing novel compounds with enhanced biological activities. Reviews on synthetic approaches to pyrimidine and fused pyrimidine derivatives reveal the potential for creating diverse molecules with specific pharmacological properties (Roopan & Sompalle, 2016).
Structural Activity Relationships (SAR)
Understanding the SAR of pyrimidine derivatives is crucial for optimizing their biological efficacy and reducing toxicity. Research into the SAR of pyrimidine derivatives provides insights into how variations in chemical structure influence their pharmacological activities, paving the way for the rational design of more effective and safer therapeutic agents (Natarajan et al., 2022).
Mechanism of Action
Properties
IUPAC Name |
N-(2,7-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-11-5-8-16-20-14(4)17(19(24)22(16)10-11)21-18(23)15-7-6-12(2)13(3)9-15/h5-10H,1-4H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVUIPKYFMNEHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)NC(=O)C3=CC(=C(C=C3)C)C)C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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